molecular formula C24H23BrO2 B8071692 Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-

Cat. No.: B8071692
M. Wt: 423.3 g/mol
InChI Key: CJOZMESSODTFHQ-UHFFFAOYSA-N
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Description

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- is a synthetic organic compound with the molecular formula C24H23BrO2 It is characterized by a phenolic group attached to a complex butenyl structure, which includes a bromoethoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromoethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate to form 4-(2-bromoethoxy)phenol.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with benzaldehyde and acetophenone in the presence of a base like sodium hydroxide to form the butenyl structure.

    Final Coupling: The final step involves coupling the bromoethoxyphenyl intermediate with the butenyl structure under conditions that may include a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The double bond in the butenyl structure can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinones or phenolic ethers.

    Reduction: Formation of saturated butyl derivatives.

Scientific Research Applications

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromoethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butenyl]-
  • Phenol, 4-[1-[4-(2-fluoroethoxy)phenyl]-2-phenyl-1-butenyl]-
  • Phenol, 4-[1-[4-(2-iodoethoxy)phenyl]-2-phenyl-1-butenyl]-

Uniqueness

Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]- is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-[1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZMESSODTFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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